An In-depth Technical Guide to the Chemical Properties of 1,12-Dibromododecane
An In-depth Technical Guide to the Chemical Properties of 1,12-Dibromododecane
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,12-Dibromododecane (B1294643) is a bifunctional organobromine compound with a linear twelve-carbon chain.[1] Its structure, featuring bromine atoms at both terminal positions, makes it a versatile building block in organic synthesis.[2] This guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and key reactions, and a summary of its spectroscopic data, tailored for professionals in research and development.
Chemical and Physical Properties
1,12-Dibromododecane is typically an off-white to pale brown crystalline solid at room temperature.[3] It is generally stable under standard storage conditions, which include a dry environment away from direct sunlight and strong oxidizing agents.[3][4] The compound is combustible and care should be taken to avoid ignition sources.[3]
Tabulated Physical and Chemical Data
The quantitative properties of 1,12-dibromododecane are summarized in the table below for easy reference and comparison.
| Property | Value | Source(s) |
| Molecular Formula | C₁₂H₂₄Br₂ | [5] |
| Molecular Weight | 328.13 g/mol | [6] |
| CAS Number | 3344-70-5 | [5] |
| Appearance | Off-white to pale brown crystalline solid | [3][4] |
| Melting Point | 38-42 °C | [5][6] |
| Boiling Point | 215 °C at 15 mmHg | [4][6] |
| Density | Approximately 1.3 g/cm³ | [5] |
| Solubility | Insoluble in water; Soluble in hot methanol, hexane, toluene, and chloroform.[2][3][4] | |
| Flash Point | >113 °C (>235.4 °F) - closed cup | [6] |
| Refractive Index | ~1.4765 (estimate) | [4] |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of 1,12-dibromododecane. Below is a summary of its key spectral features.
Tabulated Spectroscopic Data
| Technique | Key Features and Assignments | Source(s) |
| ¹H NMR | Spectra available, detailed shifts require consultation of spectral databases.[1][7] | |
| ¹³C NMR | Spectra available, detailed shifts require consultation of spectral databases.[7][8] | |
| FT-IR | Spectra available, characteristic C-H and C-Br stretching and bending vibrations are expected.[2][7][9] | |
| Mass Spectrometry | Mass spectra are available for review in spectral databases.[7] |
Reactivity and Key Reactions
The reactivity of 1,12-dibromododecane is dominated by the two terminal carbon-bromine bonds. The bromine atoms are good leaving groups, making the terminal carbons susceptible to nucleophilic substitution (Sₙ2) reactions.[1] This allows for the facile introduction of a wide range of functional groups.
Common reactions involving 1,12-dibromododecane include:
-
Williamson Ether Synthesis: Reaction with alkoxides or phenoxides to form long-chain di-ethers. This reaction is fundamental in modifying the lipophilicity of molecules, a key consideration in drug development.[10]
-
Polymer Synthesis: Its bifunctional nature makes it an ideal monomer for step-growth polymerization. For instance, it reacts with diamines to form ionene polymers.[11]
-
Formation of Grignard Reagents: Reaction with magnesium can form a di-Grignard reagent, a powerful tool for carbon-carbon bond formation.[1]
-
Quaternization Reactions: It readily reacts with tertiary amines to form quaternary ammonium (B1175870) salts, which have applications as surfactants and phase-transfer catalysts.
A significant application of 1,12-dibromododecane is in the synthesis of various pharmaceutical intermediates and other complex organic molecules.[1][2]
Experimental Protocols
Detailed methodologies for the synthesis of 1,12-dibromododecane and a representative key reaction are provided below.
Synthesis of 1,12-Dibromododecane from 1,12-Dodecanediol (B52552)
This protocol describes the one-step bromination of 1,12-dodecanediol.
Materials:
-
1,12-Dodecanediol (0.1 mol)
-
Sodium bromide (26 g, 0.25 mol)
-
Concentrated sulfuric acid (50 mL)
-
Water
-
Saturated sodium bicarbonate solution
-
Anhydrous calcium chloride
-
250 mL three-neck flask, reflux condenser, separatory funnel, distillation apparatus
Procedure:
-
In a 250 mL three-neck flask, add 30 mL of water and slowly add 50 mL of concentrated sulfuric acid while cooling and stirring.
-
To the cooled solution, add 1,12-dodecanediol (0.1 mol) and sodium bromide (26 g, 0.25 mol).
-
Heat the mixture to reflux and maintain for 4 hours.
-
Cool the reaction mixture to room temperature and add 100 mL of water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer successively with equal volumes of concentrated sulfuric acid, water, saturated sodium bicarbonate solution, and finally water.
-
Separate the organic layer and dry it over anhydrous calcium chloride for 30 minutes.
-
Perform vacuum distillation to obtain the pure, colorless liquid 1,12-dibromododecane.
Williamson Ether Synthesis: Preparation of 1,12-Diphenoxydodecane
This protocol is an adaptation for the synthesis of a diether from 1,12-dibromododecane and phenol (B47542).
Materials:
-
1,12-Dibromododecane (1.0 eq)
-
Phenol (2.2 eq)
-
Potassium carbonate (K₂CO₃, 4.0 eq)
-
Tetrabutylammonium (B224687) bromide (TBAB, 0.2 eq) - as a phase transfer catalyst
-
Acetone or Acetonitrile
-
Round-bottom flask with reflux condenser, magnetic stirrer, heating mantle
Procedure:
-
To a round-bottom flask, add phenol (2.2 eq), potassium carbonate (4.0 eq), tetrabutylammonium bromide (0.2 eq), and the solvent (e.g., acetone).
-
Stir the mixture at room temperature for 10 minutes.
-
Add 1,12-dibromododecane (1.0 eq) to the reaction mixture.
-
Attach a reflux condenser and heat the mixture to reflux with vigorous stirring.
-
Monitor the progress of the reaction using thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the solid potassium carbonate and wash the filter cake with the solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
The crude product can be further purified by dissolving it in a suitable organic solvent (e.g., diethyl ether), washing with water and brine, drying over anhydrous sodium sulfate, and finally removing the solvent under reduced pressure.
Visualizations
Synthesis Workflow of 1,12-Dibromododecane
Caption: Experimental workflow for the synthesis of 1,12-dibromododecane.
Reaction Pathway for Williamson Ether Synthesis
Caption: Reaction scheme of the Williamson ether synthesis.
References
- 1. 1,12-Dibromododecane(3344-70-5) 1H NMR [m.chemicalbook.com]
- 2. Dodecane, 1,12-dibromo- [webbook.nist.gov]
- 3. scbt.com [scbt.com]
- 4. 1,12-Dibromododecane(3344-70-5) Raman [m.chemicalbook.com]
- 5. 1,12-Dibromododecane | CAS#:3344-70-5 | Chemsrc [chemsrc.com]
- 6. Dodecane, 1,12-dibromo- [webbook.nist.gov]
- 7. 1,12-Dibromododecane | C12H24Br2 | CID 18766 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 1,12-Dibromododecane(3344-70-5) 13C NMR spectrum [chemicalbook.com]
- 9. dev.spectrabase.com [dev.spectrabase.com]
- 10. benchchem.com [benchchem.com]
- 11. francis-press.com [francis-press.com]
